

Dawn of a New Metallic Era: A Literature Review of Early Organotin Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

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The mid-19th century marked the genesis of a new branch of chemistry that would eventually find widespread applications in fields ranging from polymer science to medicine. This technical guide delves into the nascent stages of organotin chemistry, chronicling the pioneering syntheses, initial characterizations, and the foundational experimental protocols that laid the groundwork for this significant area of organometallic research. We will explore the seminal works of the earliest investigators, presenting their findings with a focus on quantitative data and detailed methodologies to provide a comprehensive resource for today's researchers.

The Pioneering Syntheses: Frankland and Löwig

The story of organotin chemistry begins in 1849 with the work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he successfully synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).^{[1][2]} Shortly thereafter, in 1852, German chemist Carl Löwig reported the formation of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy.^{[1][3]} These two landmark discoveries, achieved through different synthetic approaches, are widely considered to represent the birth of organotin chemistry.^{[3][4]}

Frankland's Direct Synthesis of Diethyltin Diiodide (1849)

Frankland's method, a direct reaction between an alkyl halide and metallic tin, was notable for its simplicity.

Experimental Protocol:

- Reactants: Ethyl iodide and metallic tin.
- Apparatus: Sealed glass ampoule.
- Procedure: Ethyl iodide and tin were sealed in a glass ampoule and heated. The reaction proceeded at temperatures between 140°C and 180°C.[5]
- Observation: The reaction yielded a yellowish oily liquid that solidified into a crystalline mass upon cooling.[2]
- Product: The crystalline product was identified as diethyltin diiodide.[2]

Löwig's Synthesis using a Tin-Sodium Alloy (1852)

Löwig's approach utilized a more reactive tin-sodium alloy to facilitate the formation of the tin-carbon bond.

Experimental Protocol:

- Reactants: Alkyl halide and a tin-sodium alloy.
- Procedure: An alkyl halide was reacted with a tin-sodium alloy.[1][3] This method was found to produce what is now recognized as oligomeric diethyltin, which could then be further reacted.[2]
- Derivatization: The resulting organotin species was reactive and could be converted to diethyltin oxide upon exposure to air, or to diethyltin dihalides by treatment with halogens.[2]

Early Expansion and Key Synthetic Methodologies

Following the initial discoveries, the field of organotin chemistry began to expand, with researchers developing new methods for the formation of tin-carbon bonds. Two of the most significant early methods were the Wurtz reaction and, later, the Grignard reaction.

The Wurtz Reaction for Organotin Synthesis

Adapted from the original Wurtz coupling reaction, this method provided a route to tetraorganotin compounds.

Experimental Protocol (Conceptual):

- Reactants: An alkyl halide, sodium metal, and a tin halide (e.g., tin tetrachloride).
- Procedure: The reaction involves the coupling of alkyl groups, facilitated by sodium, with a tin halide to form a tetraorganotin compound.[\[6\]](#)
- General Reaction: $4 \text{ R-X} + \text{SnCl}_4 + 8 \text{ Na} \rightarrow \text{R}_4\text{Sn} + 4 \text{ NaCl} + 4 \text{ NaX}$

The Advent of the Grignard Reaction

The discovery of Grignard reagents at the turn of the 20th century revolutionized organometallic synthesis, and its application to tin chemistry provided a versatile and efficient route to a wide range of organotin compounds.[\[6\]](#)

Experimental Protocol (General):

- Reactants: A Grignard reagent (R-MgX) and a tin halide (e.g., tin tetrachloride).
- Procedure: The Grignard reagent, prepared from an organic halide and magnesium, is reacted with a tin halide in an ethereal solvent.[\[6\]](#)
- General Reaction: $4 \text{ R-MgX} + \text{SnCl}_4 \rightarrow \text{R}_4\text{Sn} + 4 \text{ MgXCl}$

Foundational Reactions and Early Derivatives

The early tetraorganotin compounds served as crucial starting materials for the synthesis of a variety of organotin halides through redistribution reactions, a concept significantly developed by Kocheshkov. These organotin halides were, in turn, precursors to other important derivatives.

The Kocheshkov Redistribution Reaction

This reaction allows for the controlled synthesis of organotin halides with a specific number of organic substituents.

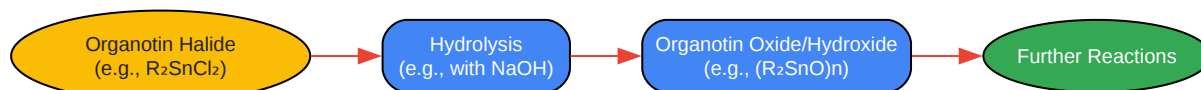
Logical Relationship of Kocheshkov Redistribution:

Caption: Kocheshkov redistribution for synthesizing organotin chlorides.

Hydrolysis to Oxides and Hydroxides

Organotin halides were found to be susceptible to hydrolysis, leading to the formation of organotin oxides and hydroxides. These compounds would later prove to be important intermediates and catalysts.

Experimental Workflow for Hydrolysis:



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Caption: General workflow for the hydrolysis of organotin halides.

Early Investigations into Structure and Properties

The initial decades of organotin chemistry were primarily focused on synthesis. However, the work of chemists like George Bowdler Buckton and Paul Pfeiffer began to shed light on the properties and coordination chemistry of these new compounds.

Buckton, in 1858, was among the first to describe the physiological effects of organotin compounds, noting the pungent odor and irritating nature of certain derivatives.^[7] This marked an early foray into the biological activity of this class of compounds.

Paul Pfeiffer, a student of the renowned coordination chemist Alfred Werner, made significant contributions to understanding the ability of tin to form coordination complexes. His work demonstrated that the tin atom in organotin compounds could expand its coordination number beyond four, a concept that was crucial for the later development of organotin catalysts and understanding their reaction mechanisms.^{[3][4]}

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from 19th-century publications can be challenging due to variations in experimental techniques and reporting standards. However, the following table summarizes some of the physical properties of early organotin compounds as reported in subsequent literature.

Compound Name	Formula	Boiling Point (°C)	Reference
Tetraethyltin	(C ₂ H ₅) ₄ Sn	63-65 / 12 mmHg	[6]
Diethyltin Diiodide	(C ₂ H ₅) ₂ SnI ₂	-	[1][2]

Note: Detailed quantitative data such as yields and precise melting/boiling points from the original 19th-century papers are not consistently available in modern compilations.

Conclusion

The period from 1849 into the early 20th century was a transformative era for organotin chemistry. The foundational synthetic work of Frankland and Löwig, followed by the adoption of more versatile methods like the Wurtz and Grignard reactions, established the accessibility of this new class of organometallic compounds. The subsequent exploration of their derivatives and the initial forays into their physical, biological, and coordination properties by researchers such as Buckton and Pfeiffer set the stage for the explosion of research and applications that would follow in the mid-20th century. This early work, characterized by meticulous observation and the development of fundamental synthetic protocols, remains the bedrock upon which the vast field of modern organotin chemistry is built.

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- To cite this document: BenchChem. [Dawn of a New Metallic Era: A Literature Review of Early Organotin Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3424226#literature-review-of-early-organotin-chemistry>]

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